Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate
Description
Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate (CAS RN: 36568-14-6) is a diketone ester with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol . Its structure features a pentanoate backbone substituted with a 4-methoxyphenyl group at position 5 and two ketone groups at positions 3 and 3. The methoxy group at the para position of the phenyl ring contributes to its electron-donating properties, influencing reactivity and stability in synthetic pathways.
Properties
CAS No. |
36568-14-6 |
|---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate |
InChI |
InChI=1S/C13H14O5/c1-17-11-5-3-9(4-6-11)12(15)7-10(14)8-13(16)18-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
NAZWURQNMUDKDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-(4-Methoxyphenyl)-3,5-dioxovaleric Acid
The most commonly reported synthetic route to this compound involves the esterification of the corresponding 5-(4-methoxyphenyl)-3,5-dioxovaleric acid with methanol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions in solvents like toluene or dichloromethane to drive the reaction to completion and improve yield.
| Step | Reactants | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Esterification | 5-(4-Methoxyphenyl)-3,5-dioxovaleric acid + Methanol | Acid catalyst (e.g., H2SO4) | Toluene or CH2Cl2 | Reflux, several hours | High (typically >80%) |
This method is scalable and adaptable for industrial production, where continuous flow reactors and automated systems are employed to enhance efficiency and yield.
Synthetic Routes Involving Enolate Chemistry and Amide Intermediates
A more detailed and nuanced synthetic approach involves the use of enolate intermediates derived from diketones and carbamates or amides, followed by functional group transformations to yield the target methyl ester.
Method 1: Enolate Alkylation and Amide Formation
2,4-Pentanedione is treated with lithium diisopropylamide (LDA) at low temperature (-78 °C to -5 °C) to form an enolate intermediate. This intermediate is then reacted with ethyl dimethylcarbamate to form N,N-dimethyl-3,5-dioxohexanamide derivatives. The crude product is purified by acidification and extraction, followed by flash chromatography, yielding the amide intermediate in approximately 83% yield.
Method 2: tert-Butyl Ester Route
tert-Butyl acetoacetate is deprotonated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, followed by treatment with n-butyllithium (n-BuLi) at -10 °C to generate a reactive enolate. This enolate is then reacted with N-methoxy-N-methylacetamide at -40 °C, and after warming and quenching with aqueous acid, the tert-butyl 3,5-dioxohexanoate is isolated in 95% yield. Subsequent aminolysis with appropriate amines can convert this intermediate into various amide derivatives.
These methods provide a versatile platform for synthesizing this compound analogs by modifying the amide or ester moieties.
Catalytic Hydrogenation and Functional Group Transformations
Research has also explored the use of ruthenium-catalyzed hydrogenation of 3,5-diketo amides to control chemo- and enantioselectivity, which can be adapted for the synthesis of this compound derivatives. This method involves:
- Preparing the diketo amide substrates under inert atmosphere using Schlenk techniques.
- Employing ruthenium catalysts under controlled hydrogenation conditions.
- Achieving selective reduction of carbonyl groups while preserving other functional groups.
This advanced catalytic method allows for fine-tuning of the compound's stereochemistry and functionalization, which is critical for applications in asymmetric synthesis and drug development.
Summary of Preparation Methods
Analytical Data Supporting Preparation
- NMR Spectroscopy: Proton and carbon NMR data confirm the structure of intermediates and final products, with characteristic chemical shifts for methoxy groups (~3.7 ppm in ^1H NMR) and carbonyl carbons (~190-200 ppm in ^13C NMR).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with this compound and related intermediates.
- Chromatography: Flash column chromatography using silica gel with petroleum ether/ethyl acetate mixtures effectively purifies intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3,5-dioxovaleric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-3,5-dioxovaleric acid methyl ester.
Reduction: Formation of 5-(4-Methoxyphenyl)-3,5-dihydroxyvaleric acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxyphenyl)-3,5-dioxovaleric acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3,5-dioxovaleric acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-[(4-Chlorophenyl)methyl]-3,3-Dimethyl-2-Oxocyclopentanecarboxylate
- Structural Differences: Substitution: A 4-chlorophenyl group replaces the 4-methoxyphenyl group. Backbone: Cyclopentane ring instead of a linear pentanoate chain.
- Synthetic Utility: This compound is a key intermediate in synthesizing 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a precursor to the fungicide metconazole.
- Reactivity :
- The electron-withdrawing chlorine substituent increases electrophilicity at the ketone groups, accelerating nucleophilic attacks during hydrolysis.
Ethyl 5-((2,6-Diisopropylphenyl)amino)-4,5-Dioxopentanoate
- Structural Differences: Substitution: A bulky 2,6-diisopropylphenylamino group replaces the 4-methoxyphenyl group. Ester Group: Ethyl ester instead of methyl.
- Synthetic Utility: This novel compound (prepared via esterification of 5-((2,6-diisopropylphenyl)amino)-4,5-dioxopentanoic acid with ethanol and acetyl chloride) demonstrates enhanced solubility in nonpolar solvents due to its bulky substituent .
- Reactivity: The amino group introduces basicity, enabling participation in acid-catalyzed reactions, unlike the methoxy group in the target compound.
Ethyl 5-(3,5-Dimethyl-4-Methoxyphenyl)-5-Oxovalerate
- Structural Differences :
- Substitution: Additional methyl groups at positions 3 and 5 of the phenyl ring.
- Ketone Position: Only one ketone group at position 4.
- Physicochemical Properties :
- Applications :
- Used in synthesizing analogs of anti-inflammatory agents, where enhanced lipophilicity improves membrane permeability.
Research Findings and Implications
- Electronic Effects : The 4-methoxyphenyl group in the target compound stabilizes intermediates via resonance, whereas electron-withdrawing groups (e.g., Cl) in analogs enhance electrophilicity .
- Steric Effects : Bulky substituents (e.g., diisopropylphenyl) reduce reaction rates in crowded environments but improve selectivity .
- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting the design of prodrugs or labile intermediates .
Q & A
Q. What are the recommended methods for synthesizing Methyl 5-(4-methoxyphenyl)-3,5-dioxopentanoate?
A common approach involves alkylation of α,β-diketoesters with 4-methoxyphenyl electrophiles. For example, methyl 2-hydroxy-3-(4-methoxyphenyl)-2-ethyl-3-oxopropanoate derivatives can be synthesized via nucleophilic addition to α,β-diketoesters, followed by oxidation or tautomerization to form the diketone moiety . Key steps include controlling reaction temperature (e.g., 0–25°C) and using aprotic solvents like THF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure compound .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- NMR : -NMR reveals distinct signals for the methoxy group (~3.8 ppm), aromatic protons (7.2–7.8 ppm), and diketone carbonyls (δ > 200 ppm in -NMR) .
- IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1700 cm (diketone C=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 250.0841 (calculated for CHO) .
Q. What functional groups influence the reactivity of this compound?
The diketone (3,5-dioxo) and ester groups dominate reactivity. The diketone undergoes keto-enol tautomerism, enabling condensation reactions, while the ester is susceptible to hydrolysis under basic conditions (e.g., LiOH/THF) to yield carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to enhance electrophilic substitution in the alkylation step .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve diketone stability, while inert atmospheres (N) prevent oxidation byproducts .
- Temperature Control : Lower temperatures (0–10°C) reduce side reactions during ester hydrolysis .
Q. What analytical challenges arise in characterizing tautomeric equilibria of the diketone moiety?
X-ray crystallography is definitive for resolving keto-enol tautomerism. For solution-state studies, variable-temperature -NMR (e.g., 25°C vs. −40°C) can monitor enol proton shifts (~12–14 ppm) . Computational methods (DFT) predict tautomeric stability, correlating with experimental data .
Q. How can bioactivity assays be designed to evaluate this compound’s potential?
- Antimicrobial Screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli, with MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
- Mechanistic Studies : Fluorescence-based assays can probe interactions with bacterial membrane proteins or DNA gyrase .
Q. What role does this compound play in multicomponent reactions (MCRs)?
The diketone acts as a bis-electrophile in Ugi-type reactions. For example, reacting with amines and isocyanides yields peptidomimetics with potential antiviral activity (e.g., HIV-1 capsid binders) . Optimizing molar ratios (1:1.2:1 for amine:isocyanide:diketone) enhances product diversity .
Methodological Challenges
Q. How should researchers address contradictory spectral data during characterization?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., methyl 5-(3-methylphenyl)-5-oxovalerate) to identify anomalies .
- Isotopic Labeling : Use -labeled starting materials to confirm carbonyl assignments in complex spectra .
Q. What advanced techniques are recommended for purity assessment?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm resolve impurities <0.1% .
- DSC (Differential Scanning Calorimetry) : Sharp melting points (~120–125°C) indicate high crystallinity and purity .
Safety and Best Practices
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
